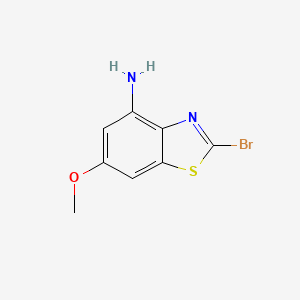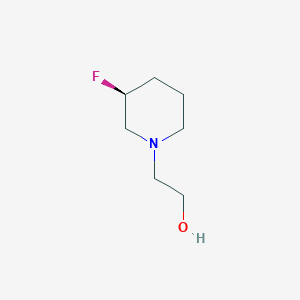
(3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with a fluorine atom and a propylamine chain substituted with a trifluoromethylsulfanyl group. The presence of these functional groups imparts distinctive chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multi-step organic synthesis. One common approach is to start with the appropriate benzyl and propylamine precursors. The fluorine atom can be introduced via electrophilic fluorination, while the trifluoromethylsulfanyl group can be added using nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group.
Substitution: The fluorine atom and trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The fluorine and trifluoromethylsulfanyl groups can interact with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets. The fluorine atom and trifluoromethylsulfanyl group can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-benzyl)-(3-methylsulfanyl-propyl)-amine: Similar structure but with a methylsulfanyl group instead of a trifluoromethylsulfanyl group.
(3-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
(3-Fluoro-benzyl)-(3-ethylsulfanyl-propyl)-amine: Similar structure but with an ethylsulfanyl group instead of a trifluoromethylsulfanyl group.
Uniqueness
The uniqueness of (3-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine lies in the combination of the fluorine atom and the trifluoromethylsulfanyl group. This combination imparts distinctive chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13F4NS |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13F4NS/c12-10-4-1-3-9(7-10)8-16-5-2-6-17-11(13,14)15/h1,3-4,7,16H,2,5-6,8H2 |
InChI Key |
UBJCPKCDXARIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCCSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
![3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11760267.png)

![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)




![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)


![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
